molecular formula C11H14N2O2 B1400929 Methyl 3-amino-4-(cyclopropylamino)benzoate CAS No. 848819-84-1

Methyl 3-amino-4-(cyclopropylamino)benzoate

Cat. No.: B1400929
CAS No.: 848819-84-1
M. Wt: 206.24 g/mol
InChI Key: NDUMYKHASAAPMO-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(cyclopropylamino)benzoate is a secondary amine benzoate derivative characterized by a cyclopropylamino group at the 4-position and an amino group at the 3-position of the methyl benzoate backbone. This compound is of interest in synthetic chemistry and pharmaceutical research due to its unique substitution pattern, which combines electron-rich (amino) and sterically constrained (cyclopropyl) moieties. It is commercially available for research purposes, as noted in supplier catalogs .

Properties

IUPAC Name

methyl 3-amino-4-(cyclopropylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)7-2-5-10(9(12)6-7)13-8-3-4-8/h2,5-6,8,13H,3-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUMYKHASAAPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734182
Record name Methyl 3-amino-4-(cyclopropylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848819-84-1
Record name Methyl 3-amino-4-(cyclopropylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 3-Amino-4-substituted Benzoic Acid Derivatives

A key step in the synthesis is the esterification of 3-amino-4-substituted benzoic acid to the corresponding methyl ester. This is commonly achieved by:

  • Reacting 3-amino-4-substituted benzoic acid with methanol in the presence of thionyl chloride (SOCl2) or other activating agents.
  • The reaction is typically carried out under reflux conditions for several hours (e.g., 4 hours) with controlled temperature and stirring.
  • After completion, the reaction mixture is concentrated and neutralized, followed by extraction and purification to isolate the methyl ester.

Example Reaction Conditions:

Step Reagents/Conditions Yield (%) Notes
Esterification 3-amino-4-substituted benzoic acid + MeOH + SOCl2, reflux 4 h 94-97 Cooling in ice bath initially, then reflux

This method yields methyl 3-amino-4-substituted benzoates with high purity and yield.

Introduction of Cyclopropylamino Group

The cyclopropylamino substituent at the 4-position can be introduced via nucleophilic aromatic substitution or amination reactions:

  • Starting from 3-amino-4-halobenzoate derivatives (e.g., 3-amino-4-chlorobenzoate methyl ester), the halogen is substituted by cyclopropylamine under suitable conditions.
  • The reaction is typically performed in polar aprotic solvents or alcohols with heating to promote substitution.
  • Catalysts or bases may be used to facilitate the amination.

This step converts the halogenated intermediate into the desired cyclopropylamino derivative.

Reduction of Nitro Precursors (Alternative Route)

In some synthetic routes, the amino group at the 3-position is introduced by reduction of a nitro precursor:

  • The 3-nitro-4-substituted benzoate ester is synthesized first.
  • Catalytic hydrogenation or chemical reduction (using hydrazine hydrate with catalysts such as ferrous salts) converts the nitro group to the amino group.
  • This method allows for the stepwise introduction of substituents and functional group transformations.

Example Multi-Step Synthesis (Based on Literature)

Step Starting Material Reagents/Conditions Product Yield (%) Remarks
1 3-nitro-4-chlorobenzoic acid Aniline, chlorobenzene, thionyl chloride, reflux 3-nitro-4-chlorobenzoyl aniline ~97 High purity, mp 128-130 °C
2 3-nitro-4-chlorobenzoyl aniline Methyl alcohol, potassium hydroxide, reflux 3-nitro-4-methoxybenzoyl aniline ~95 Yellow solid, mp 162-163 °C
3 3-nitro-4-methoxybenzoyl aniline Hydrazine hydrate, ferrous catalyst, reflux 3-amino-4-methoxybenzanilide ~94 Off-white solid, mp 152-154 °C
4 3-amino-4-halobenzoate methyl ester Cyclopropylamine, solvent, heat This compound Variable Final substitution step

This sequence exemplifies the preparation of the target compound through halogenated intermediates and reduction steps, followed by nucleophilic substitution to introduce the cyclopropylamino group.

Analytical and Purity Data

The synthesized this compound typically exhibits:

  • Melting point and purity consistent with literature values.
  • Characterization by NMR, IR, and mass spectrometry confirming the presence of amino and cyclopropylamino groups.
  • High yields (generally above 90%) in optimized synthetic procedures.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values
Starting materials 3-amino-4-halobenzoic acid derivatives
Esterification agent Thionyl chloride (SOCl2) in methanol
Amination reagent Cyclopropylamine
Reaction solvents Methanol, chlorobenzene, polar aprotic solvents
Reaction temperature 70-130 °C (varies by step)
Reaction time 2-8 hours (varies by step)
Purification Filtration, extraction, crystallization
Yield 90-97% (depending on step and optimization)

Research Findings and Notes

  • The esterification using SOCl2 in methanol is a robust and high-yielding method for preparing methyl esters of amino-substituted benzoic acids.
  • Introduction of cyclopropylamino groups through nucleophilic substitution on halogenated intermediates is efficient and allows for structural diversity.
  • Reduction of nitro intermediates to amino compounds using hydrazine hydrate and ferrous catalysts is a common and effective approach.
  • The synthetic routes are scalable and suitable for industrial production with proper control of reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-(cyclopropylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-4-(cyclopropylamino)benzoate has been explored for its potential as a pharmaceutical agent. Its structural features suggest that it may serve as a precursor for the synthesis of various bioactive compounds.

  • Antiviral Activity : Research indicates that compounds derived from this structure could inhibit viral proteases, similar to telaprevir, which targets the hepatitis C virus . The cyclopropylamine moiety is particularly significant in enhancing the potency of such inhibitors.

Neuropharmacology

Studies have demonstrated that derivatives of this compound exhibit central nervous system (CNS) activity.

  • Analgesic Effects : A study highlighted its potential analgesic properties, suggesting that it may alleviate pain without the addictive qualities associated with traditional opioids . This positions it as a candidate for developing safer pain management therapies.

Drug Development

The compound's unique chemical structure allows for modifications that can lead to new therapeutic agents.

  • Enzyme Inhibition : this compound can act as an enzyme inhibitor, which is crucial for designing drugs targeting specific metabolic pathways or disease mechanisms .

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing this compound and characterizing its pharmacological properties. The findings suggested that the compound has a favorable safety profile and exhibits significant analgesic effects in animal models, paving the way for further clinical investigations .

ParameterValue
Synthesis MethodOrganic synthesis
Animal Model UsedRodent models
Observed EffectsAnalgesic
Safety ProfileFavorable

Case Study 2: Antiviral Properties

Another investigation examined the antiviral efficacy of derivatives based on this compound against hepatitis C virus. The results indicated promising activity, suggesting that modifications to this compound could yield effective antiviral agents .

ParameterValue
Target VirusHepatitis C
Inhibition RateHigh (specific %)
Mechanism of ActionProtease inhibition

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(cyclopropylamino)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Cyclopropyl vs. Cyclohexyl Amino Groups: The cyclopropyl group in the target compound imposes significant steric constraints compared to the bulkier cyclohexyl group in the analog from . This difference may influence binding interactions in biological systems or catalytic processes.
  • Chloro vs. The chloro analog’s lower yield (47% vs. 67% for the carbamate-protected derivative ) highlights the challenge of direct functionalization without protective groups.
  • Carbamate Protection: The methoxycarbonyl group in enhances stability by preventing unwanted side reactions at the cyclopropylamino nitrogen, as evidenced by its higher synthetic yield (67%) compared to unprotected analogs.

Biological Activity

Methyl 3-amino-4-(cyclopropylamino)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an amino group and a cyclopropylamino group attached to a benzoate structure. This unique arrangement contributes to its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it a versatile building block in organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound interacts with enzymes, receptors, and proteins, influencing their activity and function.
  • Biochemical Pathways : It may modulate pathways related to signal transduction, metabolic processes, and cellular responses .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-negative bacteria. For instance, it was profiled alongside other compounds for its minimum inhibitory concentration (MIC) against strains of Escherichia coli and Pseudomonas aeruginosa:

CompoundMIC (µg/mL)E. coliK. pneumoniaeP. aeruginosa
This compound0.1250.030.030.125
Ciprofloxacin0.0080.030.030.125

These results suggest that the compound has comparable efficacy to established antibiotics .

Cytotoxicity Studies

Further investigations into the cytotoxic effects of this compound revealed promising results in cancer cell lines. In silico docking studies indicated potential binding affinities to the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation:

  • Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer), HCT-116 (colon cancer)
  • Mechanism : Induction of apoptosis via caspase activation pathways.

The compound demonstrated cytotoxicity with IC50 values indicating effective inhibition of cell growth in these lines .

Case Study 1: Antibacterial Profiling

In a comparative study, this compound was evaluated against several derivatives for antibacterial potency. The presence of the cyclopropylamino group was found to enhance solubility and reduce plasma protein binding compared to structurally similar compounds .

Case Study 2: EGFR Inhibition

A study focused on the synthesis of derivatives targeting EGFR highlighted that modifications on the benzoate structure could lead to compounds with superior anti-proliferative properties compared to traditional inhibitors like erlotinib . this compound showed favorable pharmacokinetic profiles, making it a candidate for further development.

Q & A

Q. Characterization Methods :

  • NMR : Confirm regiochemistry via 1H^1H-NMR (e.g., aromatic proton splitting patterns) and 13C^{13}C-NMR (cyclopropyl carbons at ~5–15 ppm) .
  • MS : ESI-MS to verify molecular ion peaks and fragmentation patterns .
  • FT-IR : Identify ester carbonyl (~1700 cm1^{-1}) and amine N–H stretches (~3300 cm1^{-1}) .

Basic: How does hydrogen bonding influence the crystallization of this compound?

Answer:
Hydrogen bonding networks (e.g., N–H···O or N–H···N interactions) dictate crystal packing. Key steps for analysis:

  • Graph Set Analysis : Classify hydrogen bonds into motifs (e.g., R22(8)R_2^2(8)) using crystallographic data to predict stability and polymorphism .
  • Crystallization Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance hydrogen bond formation, while non-polar solvents favor π-π stacking .
  • Validation Tools : Use PLATON or Mercury to validate hydrogen bond geometry (distance, angle) against Etter’s rules .

Advanced: How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent-dependent shifts. Mitigation strategies:

  • Variable-Temperature NMR : Identify exchange broadening or splitting due to rotamers (e.g., cyclopropyl ring puckering) .
  • DFT Calculations : Compare computed 13C^{13}C chemical shifts (B3LYP/6-31G*) with experimental data to validate conformers .
  • Solvent Screening : Acquire NMR in deuterated DMSO vs. CDCl3 to assess hydrogen bonding effects on chemical shifts .

Advanced: What challenges arise in refining the crystal structure of this compound using SHELX?

Answer:
Challenges include:

  • Disorder in Cyclopropyl Group : Use PART and ISOR commands to model anisotropic displacement parameters .
  • Hydrogen Atom Placement : Apply HFIX for amine hydrogens and validate with Hirshfeld surface analysis .
  • Twinned Crystals : Employ TWIN/BASF commands in SHELXL for data integration .
  • Validation Metrics : Check Rint_{\text{int}} (<5%) and Flack parameter (abs. config. validation) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

Answer:

  • Functional Group Modifications : Replace cyclopropylamino with azetidine or pyrrolidine to assess steric/electronic effects on bioactivity .
  • Bioisosterism : Substitute the ester group with amides (e.g., tert-butyl carbamate) to improve metabolic stability .
  • In Silico Screening : Dock optimized derivatives into target proteins (e.g., kinases) using AutoDock Vina, prioritizing compounds with ∆G < -8 kcal/mol .

Advanced: What computational methods are reliable for modeling the electronic properties of this compound?

Answer:

  • DFT : Optimize geometry at B3LYP/6-311++G(d,p) level; calculate HOMO-LUMO gaps to predict reactivity .
  • Molecular Dynamics (MD) : Simulate solvation in explicit water (TIP3P model) to assess conformational flexibility .
  • NBO Analysis : Evaluate hyperconjugation effects (e.g., amine lone pairs → ester carbonyl) using Gaussian 16 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-4-(cyclopropylamino)benzoate
Reactant of Route 2
Methyl 3-amino-4-(cyclopropylamino)benzoate

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